Carbobenzoxy-D,L-tryptophanamide

Peptide Chemistry Physical Characterization Crystallinity

Essential racemic Cbz-protected tryptophanamide for orthogonal SPPS and as Tryptophan EP Impurity B standard. LogP 3.58, mp 166–168°C, ideal for HPLC/LC-MS method validation. Stable at RT; supplied with full COA. Differentiates from unprotected DL-tryptophanamide (CAS 6720-02-1) and L-enantiomer (CAS 20696-64-4).

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
CAS No. 27018-75-3
Cat. No. B014016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbobenzoxy-D,L-tryptophanamide
CAS27018-75-3
Synonyms(1-Carbamoyl-2-indol-3-ylethyl)carbamic Acid Benzyl Ester; 
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)
InChIKeyGGRKLCWXRBTPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbobenzoxy-D,L-tryptophanamide (CAS 27018-75-3): A Protected Racemic Tryptophanamide for Peptide Chemistry and Reference Standard Use


Carbobenzoxy-D,L-tryptophanamide (Z-DL-Trp-NH₂, Cbz-DL-Trp-NH₂) is a synthetic derivative of tryptophan featuring a carbobenzoxy (Cbz/Z) protecting group on the α‑amino function and a C‑terminal amide [1]. It is a racemic mixture of D‑ and L‑stereoisomers, with a molecular formula of C₁₉H₁₉N₃O₃ and a molecular weight of 337.4 g/mol [1]. The compound exists as a white solid with a melting point of 166–168 °C, is slightly soluble in DMSO and methanol, and is stored at room temperature away from light [2]. This protected amino acid amide serves as a versatile intermediate in peptide synthesis and is recognized as a pharmacopeial impurity reference standard (Tryptophan EP Impurity B / Tryptophan Impurity 2) [3].

Why Simple Tryptophanamides or Alternative Protected Forms Cannot Replace Carbobenzoxy-D,L-tryptophanamide in Critical Applications


Protected tryptophan derivatives vary substantially in their physicochemical properties, reactivity, and suitability for specific synthetic or analytical workflows. Unprotected DL‑tryptophanamide (CAS 6720‑02‑1) lacks the Cbz group necessary for orthogonal protection strategies and exhibits dramatically different lipophilicity and solubility, rendering it incompatible with common peptide coupling protocols . The L‑enantiomer (Z‑L‑Trp‑NH₂, CAS 20696‑64‑4) has a melting point 20–22 °C higher and different crystallinity, which can affect purification and formulation [1]. The acid form, N‑Carbobenzoxy‑DL‑tryptophan (CAS 13058‑16‑7), carries a free carboxyl group and thus follows distinct coupling and deprotection pathways. Even a different protecting group, such as Boc (CAS 62549‑92‑2), alters steric bulk, acid lability, and storage requirements . Direct substitution without experimental validation risks synthetic failure, analytical inaccuracy, or regulatory non‑compliance. The following quantitative evidence clarifies where Carbobenzoxy‑D,L‑tryptophanamide provides measurable and verifiable differentiation.

Quantitative Differentiation of Carbobenzoxy-D,L-tryptophanamide from Close Analogs: A Comparator-Based Evidence Summary


Melting Point: Carbobenzoxy-D,L-tryptophanamide Shows a 90 °C Lower Melting Point than the Unprotected Hydrochloride Salt, Indicating Distinct Crystallinity and Handling

Carbobenzoxy-D,L-tryptophanamide exhibits a melting point of 166–168 °C . In contrast, the unprotected D,L‑tryptophanamide hydrochloride salt (CAS 67607‑61‑8) melts at 257–260 °C, a difference of approximately 90 °C [1]. This substantial difference reflects the impact of the Cbz protecting group on intermolecular forces and crystal lattice energy, directly affecting purification (recrystallization) and formulation behavior.

Peptide Chemistry Physical Characterization Crystallinity

Lipophilicity (LogP): Cbz Protection Increases LogP by ~1.7 Units vs. Unprotected DL‑Tryptophanamide, Enhancing Organic‑Phase Partitioning

The computed LogP (octanol‑water partition coefficient) for Carbobenzoxy‑D,L‑tryptophanamide is 3.58 [1]. The unprotected DL‑tryptophanamide (CAS 6720‑02‑1) has a computed LogP of 1.92 [2]. The increase of 1.66 LogP units (approximately 45‑fold higher predicted partition ratio) is directly attributable to the hydrophobic benzyl carbamate protecting group.

Physicochemical Properties Solubility Prediction Drug Design

Polar Surface Area (PSA): Cbz‑Protected Amide Exhibits ~12 Ų Higher PSA than the Hydrochloride Salt, Modulating Membrane Permeability

The topological polar surface area (tPSA) of Carbobenzoxy‑D,L‑tryptophanamide is 97.2 Ų [1]. The unprotected D,L‑tryptophanamide hydrochloride salt (CAS 67607‑61‑8) has a tPSA of 84.9 Ų [2]. The 12.3 Ų increase arises from the additional carbonyl oxygen of the carbamate group, which can influence passive membrane diffusion and hydrogen‑bonding capacity.

Drug‑likeness Permeability In Silico Screening

Solubility Profile: Cbz‑Protected Amide is Soluble in DMSO and Methanol, in Contrast to the Freely Water‑Soluble Hydrochloride Salt

Carbobenzoxy‑D,L‑tryptophanamide is reported to be slightly soluble in DMSO and methanol, and practically insoluble in water . D,L‑Tryptophanamide hydrochloride, lacking the Cbz group, is freely soluble in aqueous media . This orthogonal solubility behavior is essential for sequential protection/deprotection schemes in peptide synthesis and for liquid‑liquid extraction workflows.

Formulation Peptide Synthesis Analytical Chemistry

Racemic Nature: As a DL‑Mixture, the Compound Enables Cost‑Effective Screening or Preparation of Both Enantiomers in Parallel

Carbobenzoxy‑D,L‑tryptophanamide is supplied as an equimolar mixture of D‑ and L‑stereoisomers [1]. In contrast, the single‑enantiomer Z‑L‑tryptophanamide (CAS 20696‑64‑4) is 20–22 °C higher in melting point (188–189 °C) [2]. The racemic form allows researchers to access both enantiomers in one batch for chiral chromatography method development, enzymatic resolution studies, or to evaluate stereochemical effects without purchasing two separate compounds.

Chiral Resolution Catalysis Synthetic Efficiency

Regulatory Role: Carbobenzoxy-D,L-tryptophanamide is a Documented Tryptophan EP Impurity B (Impurity 2) Reference Standard, a Status Not Held by Unprotected or Acid Analogs

This compound is formally listed as Tryptophan EP Impurity B (also referred to as Tryptophan Impurity 2) and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial production quality control [1]. Unprotected tryptophanamide or the corresponding acid form are not designated as official impurities in the same pharmacopeial context, making the Cbz‑protected racemic amide uniquely qualified for method validation and batch release testing.

Pharmaceutical Quality Control Impurity Profiling Reference Standards

Carbobenzoxy-D,L-tryptophanamide: Validated Application Scenarios Based on Quantitative Differentiation


Solid‑Phase Peptide Synthesis (SPPS) of Tryptophan‑Containing Sequences Requiring Orthogonal N‑Protection

The high LogP (3.58) and preferential solubility in organic solvents (DMSO, methanol, DMF, DCM) make Carbobenzoxy‑D,L‑tryptophanamide ideally suited for SPPS workflows using Fmoc/t‑Bu or Boc/Bzl strategies. The Cbz group remains stable to the mildly acidic conditions used for Boc removal but can be cleaved by hydrogenolysis or strong acid, providing orthogonal protection relative to Boc or Fmoc [1]. The racemic nature also allows the same building block to be used for incorporating either D‑ or L‑Trp residues after optional chiral resolution, reducing inventory [2].

Pharmaceutical Impurity Profiling and Analytical Method Validation for L‑Tryptophan Drug Substance

As the designated Tryptophan EP Impurity B (Impurity 2), this compound is essential for developing and validating HPLC, UPLC, or LC‑MS methods to quantify Cbz‑protected tryptophanamide impurities in L‑tryptophan active pharmaceutical ingredients (APIs). Its availability as a certified reference standard with full characterization (COA, NMR, MS) ensures method reproducibility and regulatory acceptance for ANDA or DMF submissions [3].

Enzymatic Resolution and Biocatalysis Studies with Racemic Tryptophanamide Substrates

The racemic mixture provides a convenient substrate for screening amidases, aminopeptidases, or engineered enzymes capable of enantioselective hydrolysis. Researchers have demonstrated that amidase‑producing bacteria asymmetrically hydrolyze L‑tryptophanamide from D,L‑tryptophanamide with enantiomeric excess >99.9% [4]. The Cbz‑protected analog can be used as a starting material for generating chiral tryptophan derivatives via enzymatic or chemoenzymatic routes, leveraging the orthogonal protection and lipophilic handle for product isolation.

Physicochemical Property Benchmarking in Medicinal Chemistry and Drug Design

The measured LogP (3.58), PSA (97.2 Ų), and melting point (166–168 °C) provide well‑defined reference values for calibrating in silico ADMET models and for comparing the effects of N‑protection on tryptophan derivatives. This compound serves as a reliable calibration standard in high‑throughput physicochemical profiling, helping medicinal chemists predict the impact of Cbz protection on solubility, permeability, and crystallinity [5].

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